1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde
Description
1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde (CAS: 299169-87-2) is a pyrrole-based aldehyde derivative featuring a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring. The pyrrole core is substituted at the 1-position with the aryl group and at the 2-position with a carbaldehyde functional group. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s stability and influencing its reactivity in synthetic pathways. This compound is primarily utilized in pharmaceutical and materials science research as a building block for heterocyclic systems .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-4-10(7-9)16-6-2-5-11(16)8-17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOMWABSKKZKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397081 | |
| Record name | 1-[3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299169-87-2 | |
| Record name | 1-[3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic and One-Pot Methods (Analogous Pyrrole-2-carbaldehydes)
While direct literature on this compound is limited, closely related pyrrole-2-carbaldehydes with aryl substitutions have been synthesized using catalytic and one-pot methods that can be adapted:
One-Pot Hydrogenation and Cyclization
Using substituted benzoyl malononitriles as starting materials, a one-pot process involving metal catalysts (e.g., palladium on carbon, Raney nickel) and acidic conditions can yield pyrrole-3-formaldehydes with high purity and yield. This method avoids intermediate isolation, reduces waste, and is scalable for industrial production.Substitution and Hydrogenation Cyclization
Another approach involves a substitution reaction between alpha-bromoacetophenone derivatives and 3-oxo-propionitrile under alkaline catalysis, followed by hydrogenation cyclization catalyzed by Pd-C and molecular sieves to form the pyrrole-3-formaldehyde derivative. This method is efficient, cost-effective, and suitable for industrial scale-up.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The Vilsmeier-Haack reaction is a reliable method for introducing the aldehyde group on the pyrrole ring, providing good regioselectivity and functional group tolerance.
The trifluoromethyl group is best introduced early in the synthesis by using trifluoromethyl-substituted aromatic amines or via direct trifluoromethylation, as late-stage trifluoromethylation can be challenging due to the sensitivity of the pyrrole ring.
The one-pot catalytic hydrogenation methods significantly reduce the number of purification steps and waste generation, improving overall sustainability and cost-effectiveness.
The substitution followed by hydrogenation cyclization method offers a short synthetic route with high yields and is adaptable to various substituted pyrroles, including trifluoromethyl derivatives.
Reaction monitoring by sampling and analytical techniques such as HPLC and NMR is critical to ensure completion and purity, especially in catalytic hydrogenation steps.
Chemical Reactions Analysis
1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Major products formed from these reactions include the corresponding carboxylic acids, alcohols, imines, and hydrazones, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde serves as a crucial building block in synthesizing more complex fluorinated compounds. Its unique trifluoromethyl group enhances the stability and reactivity of derivatives, making it valuable in various chemical syntheses.
Table 1: Comparison of Chemical Reactions Involving this compound
| Reaction Type | Products Formed | Key Reagents Used |
|---|---|---|
| Oxidation | Carboxylic acids | Potassium permanganate |
| Reduction | Alcohols | Sodium borohydride |
| Substitution | Various substituted derivatives | Nucleophiles |
| Condensation | Imines, hydrazones | Amines, hydrazines |
Biology
Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating interaction with biological targets such as enzymes and receptors.
Case Study: Anticancer Activity
A study evaluated the anticancer potential of derivatives derived from this compound, showing significant inhibition of cancer cell proliferation in vitro. The mechanism involved covalent bonding to nucleophilic sites on proteins, potentially leading to altered cellular functions.
Medicine
In medicinal chemistry, this compound is explored for drug discovery applications. The presence of the trifluoromethyl group is associated with improved pharmacokinetic properties, making it an attractive scaffold for designing new therapeutic agents.
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Drug Discovery | Development of novel anticancer agents |
| Antimicrobial Agents | Investigation of antimicrobial properties |
| CNS Disorders | Exploration as a lead for cognitive enhancers |
Industrial Applications
In industry, this compound is utilized in developing materials with unique properties such as enhanced stability and resistance to degradation. Its derivatives are also being investigated for their utility in agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group (-CF₃) enhances electrophilic reactivity compared to electron-donating groups like methoxy (-OCH₃) .
- Synthetic Yields : Substituents influence reaction efficiency. For example, phenyl ketone derivatives (e.g., 2-oxo-ethyl-phenyl) achieve high yields (89%) under basic conditions (NaH), while palladium-catalyzed reactions yield ~50% for bulkier naphthyl systems .
Trifluoromethyl (-CF₃) Group :
- Enhances metabolic stability and bioavailability in medicinal chemistry.
- Increases resistance to oxidative degradation compared to halogens (e.g., Cl, Br) .
Chlorine/Bromine Substituents :
- Improve binding affinity in enzyme inhibition studies (e.g., kinase targets) due to halogen bonding .
- Higher melting points observed in dichlorophenyl derivatives (e.g., 92–96°C for 4-chlorophenyl analog) .
Methoxy (-OCH₃) Group :
Sulfonyl and Phosphonate Groups :
Biological Activity
1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group, which enhances its biological activity and lipophilicity. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₈F₃NO, with a molecular weight of approximately 239.19 g/mol. The presence of the trifluoromethyl group (–CF₃) significantly influences its chemical properties, enhancing both metabolic stability and bioactivity. This compound features a pyrrole ring with an aldehyde functional group that can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Antimicrobial Properties
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit notable antimicrobial activities. For instance:
- Antibacterial Activity : In studies comparing various pyrrole derivatives, some demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The trifluoromethyl substitution is believed to enhance the interaction with bacterial membranes.
- Antifungal Activity : Similar compounds have shown effectiveness against fungal strains, suggesting potential applications in treating fungal infections.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Mechanism of Action : The compound's aldehyde group can interact with cellular proteins, potentially leading to apoptosis in cancer cells. Research has indicated that similar pyrrole derivatives can inhibit cell proliferation in various cancer cell lines .
- Case Studies : In vitro studies have shown that certain derivatives possess cytotoxic effects against breast cancer and leukemia cell lines, indicating their potential as chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability |
| Aldehyde Functionality | Facilitates covalent interactions with proteins |
| Pyrrole Ring | Contributes to overall biological activity through electron delocalization |
Research Findings
Recent studies have focused on synthesizing new derivatives based on the structure of this compound to improve its biological efficacy:
- Synthesis Techniques : Various synthetic routes have been explored, including Suzuki coupling and other organic synthesis methods to create more potent derivatives .
- Evaluation of New Derivatives : New compounds derived from this scaffold have been evaluated for their antimicrobial and anticancer activities, revealing promising results that warrant further investigation .
Q & A
Q. Table 1. Comparative Reactivity of Substituted Pyrrole-2-carbaldehydes
| Substituent on Phenyl Ring | Coupling Reaction Yield (%) | Reference |
|---|---|---|
| -CF₃ (3-position) | 55–60 (Suzuki-Miyaura) | |
| -CH₃ (3-position) | 75–80 | |
| -NO₂ (4-position) | 65–70 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Expected Signal | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 9.92 (s, 1H, CHO) | |
| ¹⁹F NMR | δ -62.5 (s, CF₃) | |
| IR (KBr) | 1685 cm⁻¹ (C=O stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
